3-Ethylpicolinonitrile

Description

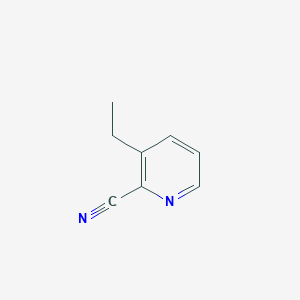

Structure

3D Structure

Properties

IUPAC Name |

3-ethylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COPNNCNAIOAIDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540094 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58515-54-1 | |

| Record name | 3-Ethylpyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethylpicolinonitrile CAS number 58515-54-1

An In-Depth Technical Guide to 3-Ethylpicolinonitrile (CAS Number: 58515-54-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a substituted pyridine derivative, represents a class of heterocyclic nitriles that are of increasing interest in medicinal chemistry and materials science. The presence of a nitrile group, a pyridine ring, and an ethyl substituent provides a unique combination of electronic and steric properties, making it a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound, with the molecular formula C₈H₈N₂, is a pyridine ring substituted with an ethyl group at the 3-position and a nitrile group at the 2-position. The electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring significantly influences the molecule's reactivity and properties.

Diagram of Chemical Structure

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-Ethylpyridine N-oxide

-

To a solution of 3-ethylpyridine (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-ethylpyridine N-oxide.

Causality: The N-oxidation activates the pyridine ring, particularly at the C2 and C6 positions, for subsequent nucleophilic attack.

Step 2: Cyanation of 3-Ethylpyridine N-oxide

-

To a solution of 3-ethylpyridine N-oxide (1 equivalent) and triethylamine (2-3 equivalents) in a polar aprotic solvent like acetonitrile, add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise at room temperature under an inert atmosphere.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 6-12 hours, monitoring by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality: TMSCN serves as a safe and effective cyanide source. The reaction proceeds via a Reissert-type mechanism where the cyanide ion attacks the activated C2 position of the pyridine N-oxide.

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While experimental spectra are not readily available in public databases, the expected spectral data can be predicted based on the analysis of its functional groups and comparison with similar structures. [1] Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Triplet at ~1.3 ppm (3H, -CH₃) - Quartet at ~2.8 ppm (2H, -CH₂-) - Aromatic protons (3H) between 7.0-8.5 ppm (likely a doublet, a triplet, and a doublet) |

| ¹³C NMR | - Aliphatic carbons: ~15 ppm (-CH₃), ~25 ppm (-CH₂-) - Aromatic carbons: 5 signals between 120-155 ppm - Nitrile carbon (~117 ppm) |

| IR Spectroscopy | - C≡N stretch: Strong, sharp peak around 2230-2240 cm⁻¹ - C-H stretch (aromatic): ~3050-3100 cm⁻¹ - C-H stretch (aliphatic): ~2850-2970 cm⁻¹ - C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z = 132.16 |

Interpretation: The ¹H and ¹³C NMR spectra would confirm the presence and connectivity of the ethyl group and the three distinct aromatic protons. The IR spectrum provides definitive evidence for the nitrile functional group. [2]Mass spectrometry confirms the molecular weight of the compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the pyridine ring, the nitrile group, and the ethyl substituent.

-

Nitrile Group Reactivity : The cyano group is a versatile functional handle. It can undergo:

-

Hydrolysis : Conversion to a carboxylic acid (picolinic acid derivative) or an amide under acidic or basic conditions.

-

Reduction : Reduction to an aminomethyl group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions : Grignard reagents or organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis.

-

-

Pyridine Ring Reactivity : The pyridine ring is generally electron-deficient and susceptible to nucleophilic aromatic substitution, although this is less favorable than in pyridinium salts. The nitrogen atom can act as a base or a nucleophile, allowing for quaternization with alkyl halides.

-

Ethyl Group Reactivity : The benzylic-like protons on the methylene group of the ethyl substituent exhibit enhanced reactivity and can be involved in radical halogenation or oxidation under specific conditions.

Illustrative Reaction: Hydrolysis of the Nitrile Group

Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.

Potential Applications in Drug Discovery

Heterocyclic compounds, particularly those containing nitrogen, are prevalent scaffolds in pharmaceuticals. [3]The pyridine ring is a common feature in many approved drugs due to its ability to engage in hydrogen bonding and its metabolic stability. The nitrile group can also play several roles in drug design. [4]

-

Bioisostere : The nitrile group can act as a bioisostere for a carbonyl group or a halogen atom, potentially improving pharmacokinetic properties. [5]* Hydrogen Bond Acceptor : The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, contributing to ligand-receptor binding affinity.

-

Metabolic Stability : The C≡N triple bond is generally robust and resistant to metabolic degradation.

-

Synthetic Handle : As discussed in the reactivity section, the nitrile group provides a convenient point for further chemical modification to explore structure-activity relationships (SAR).

Given these properties, this compound is a promising starting material for the synthesis of novel bioactive molecules. For instance, derivatives of 3-cyanopyridine have been investigated for their potential as anticancer agents. [6]

Diagram: Role as a Pharmacophore

Caption: Potential pharmacophoric features of the this compound scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related 3-cyanopyridine can be used as a guideline. [7]Nitrile compounds, in general, should be handled with care due to their potential toxicity.

-

General Hazards : Harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.

-

Personal Protective Equipment (PPE) :

-

Gloves : Chemical-resistant gloves (e.g., nitrile rubber).

-

Eye Protection : Safety glasses with side-shields or goggles.

-

Skin and Body Protection : Lab coat.

-

Respiratory Protection : Use in a well-ventilated area or in a chemical fume hood.

-

-

First Aid Measures :

-

Inhalation : Move to fresh air.

-

Skin Contact : Wash off immediately with plenty of soap and water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion : Do NOT induce vomiting. Seek immediate medical attention.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal : Dispose of contents/container in accordance with local, regional, national, and international regulations.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet before handling this compound.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its unique combination of a pyridine core, a reactive nitrile handle, and an ethyl group makes it an attractive starting point for the development of novel compounds with diverse applications. This guide has provided a detailed overview of its properties, synthesis, and potential, offering a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this and related molecules.

References

- Google Patents. (n.d.). Processes for the synthesis of 3-hydroxyglutaronitrile.

-

Doc Brown's Chemistry. (2025). C7H16 C-13 nmr spectrum of 3-ethylpentane. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

-

NIST. (n.d.). Propanenitrile, 3-(ethylphenylamino)-. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Ethylamino)propionitrile. Retrieved from [Link]

-

PubMed Central. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 3- ethoxy propylamine.

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). Infrared Spectroscopy Index. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-hydroxyacrylonitrile metal salts.

-

DOI. (n.d.). Synthesis of 3-Hydroxy-4-substituted-picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-pot Isoxazolopyridin. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of 3-Cyanopyridine: Properties and Applications in Industrial Processes. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC83952 nitrile-containing-pharmaceuticals-target-mechanism-of-action-and-their-sar-studies/]([Link] nitrile-containing-pharmaceuticals-target-mechanism-of-action-and-their-sar-studies/)

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

-

PubMed Central. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting Infrared Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

University of Massachusetts Boston. (n.d.). 13C-NMR. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. rsc.org [rsc.org]

- 4. EP2901857A1 - Process for the preparation of 3-chloro-4,5,6-trifluoro-picolinonitrile - Google Patents [patents.google.com]

- 5. fishersci.com [fishersci.com]

- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-Ethylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest within the landscape of medicinal chemistry and materials science. Its unique structural amalgamation of a pyridine ring, a nitrile group, and an ethyl substituent bestows upon it a nuanced profile of physicochemical properties that are pivotal for its potential applications. The pyridine core is a well-established scaffold in numerous pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The nitrile moiety, a versatile functional group, can act as a hydrogen bond acceptor, a carbonyl bioisostere, or a reactive handle for further chemical elaboration.[1][2] This guide provides a comprehensive examination of the core physicochemical attributes of this compound, offers detailed protocols for its characterization, and discusses its potential relevance in the field of drug discovery. While experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information, predicted data, and established principles to serve as a foundational resource for researchers.

Molecular Structure and Core Properties

The foundational step in understanding the behavior of any chemical entity is a thorough analysis of its structure and fundamental properties. These parameters govern its interactions with biological systems and its suitability for various experimental and industrial processes.

Chemical Identity

-

Systematic Name: 3-ethylpyridine-2-carbonitrile

-

Common Name: this compound

-

CAS Number: 58515-54-1[3]

Physicochemical Data Summary

Experimental data for this compound is not widely published. The following table consolidates known values and computationally predicted data to provide a working profile of the molecule. Researchers are advised to experimentally verify these properties for any critical applications.

| Property | Value | Source | Notes |

| Molecular Weight | 132.16 g/mol | Biosynth[3] | - |

| Monoisotopic Mass | 132.06874 Da | PubChemLite[4] | For high-resolution mass spectrometry. |

| Melting Point | Not Available | - | Expected to be a low-melting solid or liquid at room temperature based on related structures. |

| Boiling Point | Not Available | - | Expected to be elevated due to the polar nitrile and pyridine groups. |

| logP (Octanol/Water) | 1.7 (Predicted) | PubChemLite[4] | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |

| pKa | Not Available | - | The pyridine nitrogen is basic; the pKa is expected to be in the range of 3-5, typical for substituted pyridines. |

| Solubility | Not Available | - | Expected to have some solubility in polar organic solvents (e.g., ethanol, DMSO, acetonitrile) and limited solubility in water. |

Spectroscopic Profile: Elucidating the Structure

The structural characterization of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the carbon-hydrogen framework to the identification of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to reveal five distinct signals corresponding to the aromatic protons and the ethyl group.

-

Pyridine Ring Protons (3H): These would appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 4, 5, and 6 would show characteristic doublet, triplet (or doublet of doublets), and doublet splitting patterns, respectively, due to coupling with their neighbors.

-

Ethyl Group (CH₂): A quartet would be expected around δ 2.6-2.8 ppm due to coupling with the methyl protons.[3]

-

Ethyl Group (CH₃): A triplet would be expected around δ 1.2-1.4 ppm due to coupling with the methylene protons.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show eight distinct signals, confirming the presence of eight unique carbon environments.

-

Nitrile Carbon (C≡N): Typically found in the δ 115-125 ppm range.

-

Pyridine Ring Carbons (5C): These carbons would appear in the aromatic region (δ 120-155 ppm). The carbon attached to the nitrile group (C2) and the carbon attached to the ethyl group (C3) would likely be deshielded.

-

Ethyl Group Carbons (2C): The CH₂ carbon would appear further downfield (δ 20-30 ppm) than the CH₃ carbon (δ 10-15 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the identification of key functional groups.

-

C≡N Stretch: A sharp, intense absorption band is expected in the range of 2220-2240 cm⁻¹. This is a highly characteristic peak for aromatic nitriles.

-

C=N and C=C Stretches: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretching will be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group will be seen just below 3000 cm⁻¹.

-

C-H Bending: Bending vibrations for the aromatic and aliphatic C-H bonds will be present in the fingerprint region (<1500 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be expected at m/z = 132.

-

Key Fragmentation: A prominent fragment would likely correspond to the loss of a methyl group (M-15) from the ethyl substituent, resulting in a peak at m/z = 117. Further fragmentation of the pyridine ring would also be observed. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a mass of 132.06874 Da for the [M]⁺ ion.[4]

Experimental Methodologies

The following section outlines standardized protocols for the synthesis and analysis of picolinonitrile derivatives, which can be adapted for this compound.

Representative Synthesis Protocol

Step A: Condensation to form (E/Z)-3-(1-propenyl)picolinonitrile

-

To a solution of 3-methylpicolinonitrile (1 equivalent) in a suitable solvent (e.g., N,N-dimethylformamide), add a base (e.g., potassium tert-butoxide, 1.2 equivalents) at 0 °C.

-

Stir the mixture for 30 minutes to form the carbanion.

-

Add paraformaldehyde (1.5 equivalents) and allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the vinylpyridine intermediate.

Step B: Catalytic Hydrogenation

-

Dissolve the vinylpyridine intermediate from Step A in a suitable solvent (e.g., ethanol or methanol).

-

Add a hydrogenation catalyst, such as 10% Palladium on Carbon (Pd/C) (5-10 mol%).[7]

-

Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir vigorously at room temperature for 6-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or chromatography if necessary.

Caption: Representative two-step synthesis of this compound.

Analytical Characterization Workflow

The identity and purity of synthesized this compound should be confirmed using a suite of analytical techniques.

Caption: Standard analytical workflow for structural verification.

Relevance and Applications in Drug Discovery

While specific biological activities of this compound are not documented, its structural motifs are prevalent in pharmacologically active compounds. This makes it an attractive scaffold for medicinal chemistry campaigns.

The Picolinonitrile Scaffold

The picolinonitrile framework is a key component in a variety of therapeutic agents. The pyridine ring can serve as a bioisostere for a phenyl ring but with an added hydrogen bond accepting nitrogen atom, which can be crucial for target engagement.

The Role of the Nitrile Group

The nitrile group is far from being an inert substituent. In modern drug design, it is recognized for its ability to:

-

Modulate Physicochemical Properties: Its polarity can influence solubility and cell permeability.[2]

-

Act as a Pharmacophore: The nitrile nitrogen can act as a potent hydrogen bond acceptor, interacting with key residues in enzyme active sites or receptors.

-

Serve as a Carbonyl Bioisostere: In certain contexts, it can mimic the interactions of a ketone or amide carbonyl group.[2]

-

Form Covalent Bonds: α,β-unsaturated nitriles can act as reversible or irreversible covalent binders in targeted drug design.[1]

The combination of these features makes this compound and its derivatives promising starting points for the discovery of novel therapeutics across various disease areas, including oncology, inflammation, and infectious diseases.[1][8]

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the functional groups present, appropriate precautions must be taken. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[9][10]

-

Handling: Should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a molecule with significant untapped potential. While a comprehensive experimental characterization is still needed, this guide provides a robust framework based on its chemical structure, predicted properties, and the known significance of its constituent functional groups. The provided protocols for synthesis and analysis offer a clear path for researchers to produce and validate this compound in their own laboratories. As the fields of medicinal and materials chemistry continue to evolve, scaffolds like this compound will undoubtedly serve as valuable building blocks in the creation of novel and impactful molecules.

References

-

PrepChem. Synthesis of C. 3-[2-(3-CHLOROPHENYL)ETHYL]-2-PYRIDINE-CARBONITRILE. Available from: [Link]

-

PrepChem. Synthesis of 3-[2-(3-Chlorophenyl)ethyl]-2-pyridine-carbonitrile. Available from: [Link]

- Google Patents. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile.

-

CPAChem. Safety data sheet - 3-Diethylaminopropionitrile. (2024-10-03). Available from: [Link]

-

PubChemLite. This compound (C8H8N2). Available from: [Link]

-

RSC Publishing. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021-08-10). Available from: [Link]

-

National Institutes of Health (NIH). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Available from: [Link]

-

RTI International. Drug Discovery and Development. Available from: [Link]

-

PubChem. 3-(Ethylamino)propionitrile. Available from: [Link]

-

PubChem. 3-Ethylpyridine. Available from: [Link]

-

NIST WebBook. 3-Acetylbenzonitrile. Available from: [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. (2024-08-31). Available from: [Link]

-

Cheméo. Chemical Properties of Adipic acid, ethyl 3-methylpentyl ester. Available from: [Link]

-

MDPI. Revolutionizing Medicinal Chemistry: The Application of Artificial Intelligence (AI) in Early Drug Discovery. Available from: [Link]

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 5. prepchem.com [prepchem.com]

- 6. prepchem.com [prepchem.com]

- 7. CN107400083A - A kind of preparation method of 3-[2-(3-chlorophenyl) ethyl]-2-pyridinecarbonitrile - Google Patents [patents.google.com]

- 8. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cpachem.com [cpachem.com]

An In-depth Technical Guide to 3-Ethylpicolinonitrile: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethylpicolinonitrile, a substituted pyridine derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structural arrangement, featuring a pyridine ring functionalized with both an ethyl group and a nitrile moiety, provides a versatile scaffold for the synthesis of a diverse array of complex molecules. This technical guide offers a comprehensive overview of this compound, detailing its molecular structure, chemical formula, and physicochemical properties. Furthermore, it explores potential synthetic routes, characteristic spectroscopic signatures, and the broader implications of its application in drug discovery and development, supported by an analysis of the pharmacological relevance of the picolinonitrile framework.

Chemical Identity and Molecular Structure

This compound, systematically named 3-ethylpyridine-2-carbonitrile, is a heterocyclic aromatic compound. The core of its structure is a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. This ring is substituted at the 3-position with an ethyl group (-CH₂CH₃) and at the 2-position with a nitrile group (-C≡N).

The molecular formula of this compound is C₈H₈N₂.[1] This composition gives it a molecular weight of 132.16 g/mol .[2] The presence of the electron-withdrawing nitrile group and the electron-donating ethyl group on the pyridine ring influences its electronic properties and reactivity.

Structural Representation

The two-dimensional structure of this compound is depicted below:

Caption: 2D structure of this compound.

Key Chemical Identifiers

For unambiguous identification and data retrieval, the following identifiers are crucial:

| Identifier | Value | Source |

| IUPAC Name | 3-ethylpyridine-2-carbonitrile | [1] |

| CAS Number | 58515-54-1 | [2] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [2] |

| SMILES | CCC1=C(N=CC=C1)C#N | [1] |

| InChI | InChI=1S/C8H8N2/c1-2-7-4-3-5-10-8(7)6-9/h3-5H,2H2,1H3 | [1] |

Synthesis of this compound

Conceptual Synthetic Pathways

Two plausible retrosynthetic analyses are presented below, outlining potential synthetic disconnections.

Sources

An In-depth Technical Guide to the Synthesis of 3-Ethylpicolinonitrile: Starting Materials and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Ethylpicolinonitrile, a valuable pyridine-based scaffold in medicinal chemistry and materials science. The document delves into the selection of appropriate starting materials, a critical first step in any synthetic campaign, and explores in detail the primary methodologies for the introduction of the nitrile functionality onto the 3-ethylpyridine core. Key synthetic strategies, including vapor-phase ammoxidation and solution-phase cyanations via functionalized intermediates, are discussed with a focus on reaction mechanisms, experimental considerations, and process optimization. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and development of novel pyridine derivatives.

Introduction: The Significance of the Picolinonitrile Scaffold

Substituted picolinonitriles, particularly those bearing alkyl groups, are pivotal structural motifs in a wide array of biologically active molecules and functional materials. The presence of the nitrile group offers a versatile handle for further chemical transformations, allowing for its conversion into amines, amides, carboxylic acids, and tetrazoles, among other functional groups. The ethyl group at the 3-position of the pyridine ring can impart specific steric and electronic properties, influencing the molecule's interaction with biological targets or its performance in material applications. Consequently, the efficient and scalable synthesis of this compound is of significant interest to the scientific community.

The selection of an appropriate synthetic strategy is paramount and is largely dictated by the availability and cost of starting materials, the desired scale of production, and the required purity of the final product. This guide will explore the most prominent and practical approaches to the synthesis of this compound, providing a detailed analysis of each method.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Direct Conversion of an Alkyl Group: This approach involves the direct transformation of a methyl group on a 3-ethylpyridine precursor into a nitrile group, most notably through vapor-phase ammoxidation.

-

Introduction of the Cyano Group via a Pre-functionalized Intermediate: This strategy relies on the initial synthesis of a 3-ethylpyridine derivative bearing a suitable functional group (e.g., a halogen or an amino group) that can be subsequently converted to the nitrile.

The choice between these strategies will depend on factors such as the availability of the required starting materials and the desired reaction conditions.

Starting Material Selection: The Foundation of a Successful Synthesis

A critical first step in the synthesis of this compound is the selection of an appropriate and readily available starting material. The ideal starting material should be commercially available in high purity and at a reasonable cost.

Table 1: Commercially Available Starting Materials and their Relevance

| Starting Material | Commercial Availability | Relevance to Synthesis |

| 3-Ethylpyridine | Readily available from multiple suppliers.[1][2][3][4][5] | The most direct precursor for functionalization. |

| 3-Ethyl-4-methylpyridine | Commercially available.[6][7][8] | A key starting material for the ammoxidation route. |

| 3-Amino-5-ethylpyridine | Limited commercial availability. | A potential intermediate for the Sandmeyer reaction. |

| 3-Bromo-5-ethylpyridine | Limited commercial availability, though related compounds are available.[9][10] | A potential intermediate for nucleophilic cyanation. |

Given its widespread availability, 3-Ethylpyridine serves as the most logical and cost-effective entry point for several synthetic routes. For the direct ammoxidation approach, 3-Ethyl-4-methylpyridine is the starting material of choice.

Synthetic Methodology I: Vapor-Phase Ammoxidation

Vapor-phase ammoxidation is a powerful and industrially significant method for the conversion of methyl-substituted aromatics and heteroaromatics into their corresponding nitriles.[11] This process involves the reaction of the substrate with ammonia and oxygen (typically from air) at high temperatures over a solid-state catalyst.

The Ammoxidation of 3-Ethyl-4-methylpyridine

The most direct route to this compound via ammoxidation starts with 3-Ethyl-4-methylpyridine. The reaction selectively converts the methyl group at the 4-position into a nitrile, leaving the ethyl group at the 3-position intact.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst: The choice of catalyst is crucial for achieving high selectivity and yield. Vanadium-based catalysts, often in combination with other metal oxides like molybdenum or tin, are commonly employed for the ammoxidation of picolines.[12] The catalyst's role is to facilitate the oxidative dehydrogenation of the methyl group and the subsequent reaction with ammonia.

-

Temperature: Ammoxidation reactions are typically carried out at elevated temperatures, generally in the range of 350-500°C. The optimal temperature will depend on the specific catalyst and substrate and represents a balance between achieving a high reaction rate and minimizing side reactions such as over-oxidation to carbon oxides.

-

Reactant Stoichiometry: The molar ratio of ammonia and oxygen to the organic substrate is a critical parameter. An excess of ammonia is typically used to suppress the formation of byproducts and to act as a heat sink for the highly exothermic reaction. The oxygen concentration is carefully controlled to maintain a non-flammable reaction mixture.

-

Contact Time: The residence time of the reactants over the catalyst bed influences the conversion and selectivity. A shorter contact time may lead to incomplete conversion, while a longer contact time can result in the formation of degradation products.

Experimental Protocol: Vapor-Phase Ammoxidation of 3-Ethyl-4-methylpyridine (General Procedure)

-

Catalyst Preparation: A suitable vanadium-based catalyst (e.g., V2O5/TiO2) is prepared and packed into a fixed-bed reactor.

-

Reactor Setup: The reactor is heated to the desired reaction temperature (e.g., 400°C) under a flow of an inert gas (e.g., nitrogen).

-

Reactant Feed: A gaseous mixture of 3-ethyl-4-methylpyridine, ammonia, and air is introduced into the reactor at a controlled flow rate. The molar ratio of the reactants is carefully maintained (e.g., 3-ethyl-4-methylpyridine:NH3:O2 of 1:5:15).

-

Reaction: The ammoxidation reaction occurs as the reactant mixture passes over the catalyst bed.

-

Product Collection: The reactor effluent, containing this compound, unreacted starting materials, and byproducts, is passed through a condenser to collect the liquid products.

-

Purification: The collected liquid is then subjected to a purification process, such as distillation, to isolate the this compound.

Diagram of Ammoxidation Workflow:

Caption: Workflow for the vapor-phase ammoxidation of 3-ethyl-4-methylpyridine.

Synthetic Methodology II: Cyanation of Functionalized 3-Ethylpyridine Intermediates

An alternative to direct ammoxidation involves the introduction of the cyano group onto a pre-functionalized 3-ethylpyridine ring. This approach offers greater flexibility in terms of reaction conditions and may be more suitable for smaller-scale laboratory syntheses.

Cyanation of 3-Ethylpyridine-N-oxide

The formation of a pyridine N-oxide activates the pyridine ring, particularly at the 2- and 6-positions, towards nucleophilic attack. This activation can be exploited for the introduction of a cyano group.

Reaction Scheme:

-

N-Oxidation: 3-Ethylpyridine is oxidized to 3-ethylpyridine-N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA).[13]

-

Cyanation: The resulting N-oxide is then reacted with a cyanide source, such as trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like dimethylcarbamoyl chloride or in a Reissert-Kaufmann type reaction.[14][15][16]

Diagram of N-Oxide Cyanation Pathway:

Caption: Synthetic pathway to this compound via N-oxide formation and subsequent cyanation.

Experimental Protocol: Cyanation of 3-Ethylpyridine-N-oxide (General Procedure)

-

Synthesis of 3-Ethylpyridine-N-oxide: To a solution of 3-ethylpyridine in a suitable solvent (e.g., dichloromethane), add m-CPBA portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion. Work-up involves washing with a basic aqueous solution to remove acidic byproducts, followed by extraction and purification.

-

Cyanation: To a solution of 3-ethylpyridine-N-oxide in an anhydrous solvent (e.g., acetonitrile), add an activating agent (e.g., benzoyl chloride) followed by a cyanide source (e.g., potassium cyanide). The reaction is typically stirred at room temperature or with gentle heating. The product is then isolated by extraction and purified by chromatography or distillation.

Sandmeyer Reaction of 3-Amino-5-ethylpyridine

The Sandmeyer reaction is a classic method for converting an aromatic amino group into a variety of functional groups, including a nitrile.[14] This route would first require the synthesis of 3-amino-5-ethylpyridine from 3-ethylpyridine.

Reaction Scheme:

-

Nitration: 3-Ethylpyridine is nitrated to introduce a nitro group onto the ring.

-

Reduction: The nitro group is then reduced to an amino group to yield 3-amino-5-ethylpyridine.

-

Diazotization: The amino group is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

-

Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution to afford this compound.

Causality Behind Experimental Choices:

-

Diazotization Conditions: The diazotization step must be carried out at low temperatures (typically 0-5°C) to prevent the decomposition of the unstable diazonium salt.

-

Copper(I) Cyanide: Copper(I) cyanide is the classical reagent for the Sandmeyer cyanation. It facilitates the conversion of the diazonium salt to the nitrile via a radical mechanism.

Nucleophilic Cyanation of 3-Bromo-5-ethylpyridine

If a halo-substituted 3-ethylpyridine, such as 3-bromo-5-ethylpyridine, is available or can be synthesized, a nucleophilic aromatic substitution reaction with a cyanide salt can be employed to introduce the nitrile group.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Catalyst: Palladium- or copper-based catalysts are often used to facilitate this type of cyanation reaction, which can be challenging on an electron-rich pyridine ring.

-

Solvent: A polar aprotic solvent, such as DMF or DMSO, is typically used to dissolve the cyanide salt and promote the reaction.

-

Temperature: Elevated temperatures are usually required to drive the reaction to completion.

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Synthetic Routes to this compound

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Ammoxidation | 3-Ethyl-4-methylpyridine | NH3, O2, Catalyst | Potentially high throughput, atom-economical. | Requires specialized high-temperature equipment, catalyst optimization can be complex. |

| N-Oxide Cyanation | 3-Ethylpyridine | m-CPBA, TMSCN | Milder reaction conditions, suitable for lab scale. | Multi-step process, use of potentially hazardous reagents. |

| Sandmeyer Reaction | 3-Ethylpyridine | HNO3, Reducing agent, NaNO2, CuCN | Well-established methodology. | Multi-step synthesis of the amino precursor, use of unstable diazonium salts. |

| Nucleophilic Cyanation | 3-Bromo-5-ethylpyridine | NaCN/KCN, Catalyst | Direct introduction of the cyano group. | Starting material may not be readily available, potentially harsh reaction conditions. |

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several viable synthetic routes, each with its own set of advantages and challenges. For large-scale industrial production, vapor-phase ammoxidation of 3-ethyl-4-methylpyridine presents a highly efficient and atom-economical approach, provided that the catalyst and reaction conditions are carefully optimized for selectivity. For laboratory-scale synthesis and derivatization studies, the cyanation of 3-ethylpyridine-N-oxide offers a more flexible and accessible method.

Future research in this area may focus on the development of more sustainable and environmentally benign catalytic systems for both ammoxidation and solution-phase cyanation reactions. The exploration of novel, milder methods for the direct C-H cyanation of 3-ethylpyridine would represent a significant advancement in the field, offering a more streamlined and efficient route to this valuable synthetic intermediate. As the demand for functionalized pyridine derivatives continues to grow in the pharmaceutical and materials science sectors, the development of robust and scalable syntheses for key building blocks like this compound will remain an important area of research.

References

-

The Good Scents Company. 3-ethyl pyridine 3-ethylpyridine. [Link]

-

PubChem. 3-Ethyl-4-methylpyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10823, 3-Ethylpyridine. [Link]

-

Aroma Aromatics & Flavours. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier. [Link]

-

The Good Scents Company. 3-ethyl-4-methyl pyridine, 529-21-5. [Link]

-

Aladdin Scientific. 5-bromo-2-ethylpyridine, min 97%, 1 gram. [Link]

-

Wikipedia. Ammoxidation. [Link]

-

ScienceDirect. Chapter XXIV: The Ammoxidation of Organic Substances. [Link]

-

India Science, Technology & Innovation - ISTI Portal. Development of vapour phase catalytic ammoxidation processes for the synthesis of aromatic nitriles. [Link]

-

PubMed Central (PMC). Continuous-Flow Ammoxidation of 2-Methylpyrazine to 2-Cyanopyrazine with High Space-Time Yield in a Microreactor. [Link]

-

ResearchGate. Catalyzed Gas Phase Ammoxidation of 2, 3 and 4-picolines. [Link]

-

Arkat USA. Recent trends in the chemistry of pyridine N-oxides. [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

-

J-STAGE. Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. [Link]

-

The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

- Google Patents. Preparation method of 3-cyano-pyridine N-oxide.

-

Wikipedia. von Braun reaction. [Link]

-

The von Braun Cyanogen Bromide Reaction. [Link]

-

M. Braun The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. [Link]

- Google Patents.

Sources

- 1. 3-ethyl pyridine, 536-78-7 [thegoodscentscompany.com]

- 2. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Ethylpyridine, Sell 3-Ethylpyridine, 3-Ethylpyridine Suppliers Directory - ChemNet [chemnet.com]

- 4. 3-乙基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3 Ethyl Pyridine Manufacturer,Exporter,Supplier [aromaaromatics.net]

- 6. 3-Ethyl-4-methylpyridine | C8H11N | CID 68254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Ethyl-4-methylpyridine (529-21-5) for sale [vulcanchem.com]

- 8. 3-ethyl-4-methyl pyridine, 529-21-5 [thegoodscentscompany.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 3-Bromo-5-Hydroxypyridine Exporters Suppliers & Manufacturers [sgtlifesciences.com]

- 11. Ammoxidation - Wikipedia [en.wikipedia.org]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. arkat-usa.org [arkat-usa.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions [mdpi.com]

- 16. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

An In-Depth Technical Guide to 3-Ethylpicolinonitrile: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Among its many derivatives, picolinonitriles—pyridines bearing a nitrile group—serve as versatile synthetic intermediates and, in some cases, as pharmacophores themselves. This guide provides a detailed technical overview of a specific picolinonitrile derivative: 3-Ethylpicolinonitrile. While this compound is not as extensively studied as some other pyridine derivatives, its structural motifs suggest potential for further exploration in drug discovery and materials science. This document aims to consolidate the available information on its synthesis, properties, and potential applications, providing a foundation for researchers interested in this and related molecules.

Chemical Identity and Nomenclature

The compound of interest is most commonly known as this compound. However, for clarity and adherence to systematic nomenclature, it is essential to use its IUPAC name.

-

IUPAC Name: 3-ethylpyridine-2-carbonitrile[1]

-

Common Name: this compound

-

Molecular Formula: C₈H₈N₂[1]

-

Molecular Weight: 132.16 g/mol [1]

-

SMILES: CCC1=C(C#N)N=CC=C1[1]

Physicochemical and Spectral Properties

Detailed experimental data for 3-ethylpyridine-2-carbonitrile is not widely available in peer-reviewed literature. The following table summarizes available data, much of which is predicted or from chemical supplier databases. Researchers should verify these properties through experimentation.

| Property | Value | Source |

| Physical State | Presumed to be a liquid or low-melting solid at room temperature | Inferred from related structures |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from related structures |

Spectral Data:

While a definitive, published NMR spectrum for 3-ethylpyridine-2-carbonitrile is not readily accessible, some commercial suppliers provide predicted chemical shifts. It is important to note that these are computational predictions and may not perfectly align with experimental values. For comparison, the experimental data for the parent compound, 3-ethylpyridine, is well-documented.[3][4]

One supplier suggests the following 2D NMR chemical shifts for 3-ethylpyridine-2-carbonitrile: -3.5 ppm for the C=N protons, -1.8 ppm for the C=C protons, and 2.6 ppm for the methylene protons.[1][5] These values are atypical and should be treated with caution. Experimental determination of the 1H and 13C NMR spectra is crucial for unambiguous characterization.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of 3-ethylpyridine-2-carbonitrile is not prominently reported in readily available scientific literature. However, based on established methods for the synthesis of substituted 2-cyanopyridines, a plausible synthetic route can be proposed. The most common methods for introducing a cyano group at the 2-position of a pyridine ring involve the dehydration of a corresponding amide or the cyanation of a pyridine N-oxide.

Proposed Synthetic Pathway: Dehydration of 3-Ethylpicolinamide

A reliable and frequently employed method for the synthesis of nitriles is the dehydration of primary amides. This approach would involve the synthesis of 3-ethylpicolinamide as a key intermediate.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 3-Ethylpicolinamide

-

Acid Chloride Formation: To a solution of 3-ethylpicolinic acid in an anhydrous solvent (e.g., dichloromethane or toluene) with a catalytic amount of dimethylformamide (DMF), add thionyl chloride or oxalyl chloride dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the formation of the acyl chloride. The progress can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

-

Work-up and Isolation: Stir the reaction mixture for several hours. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-ethylpicolinamide. Purification can be achieved by recrystallization or column chromatography.

Step 2: Dehydration of 3-Ethylpicolinamide to this compound

-

Reaction Setup: Combine 3-ethylpicolinamide with a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA) in an appropriate solvent (e.g., pyridine for POCl₃ or neat for TFAA).

-

Reaction Conditions: Heat the mixture under reflux for several hours.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting amide and the appearance of the product.

-

Work-up and Isolation: After completion, carefully quench the reaction mixture with ice-water. Neutralize with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).

-

Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents in the acid chloride formation step is crucial to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

-

Catalytic DMF: DMF acts as a catalyst in the formation of the acyl chloride by forming a Vilsmeier reagent, which is a more potent acylating agent.

-

Choice of Dehydrating Agent: POCl₃ and TFAA are common and effective dehydrating agents for the conversion of amides to nitriles. The choice often depends on the substrate's sensitivity and the desired reaction conditions.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific literature detailing the biological activity of this compound, the picolinonitrile scaffold is a recognized "privileged structure" in medicinal chemistry.[6] The nitrile group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions with biological targets. Furthermore, it can serve as a synthetic handle for further functionalization.

Potential as a Synthetic Intermediate:

This compound is a valuable intermediate for the synthesis of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, opening up a wide range of synthetic possibilities. These transformations allow for the introduction of diverse functional groups that can modulate the pharmacological properties of the resulting compounds. Pharmaceutical intermediates are crucial in the drug development pipeline, allowing for the stepwise and optimized synthesis of active pharmaceutical ingredients (APIs).[][8][9]

Caption: Synthetic utility of this compound.

Exploration of Biological Activity:

Given the broad spectrum of biological activities associated with substituted pyridines, this compound and its derivatives could be screened for various therapeutic targets. The substitution pattern on the pyridine ring can significantly influence its biological profile. For instance, substituted pyridines have been investigated as anticancer, anti-inflammatory, and antimicrobial agents. The specific substitution of an ethyl group at the 3-position and a nitrile at the 2-position provides a unique electronic and steric profile that could lead to novel biological activities.

Conclusion and Future Directions

This compound is a pyridine derivative with potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data and specific applications are currently limited in the public domain, its structural features suggest that it could be a valuable starting material for the synthesis of novel compounds with interesting biological properties.

Future research in this area should focus on:

-

Development and publication of a robust and high-yielding synthesis protocol for 3-ethylpyridine-2-carbonitrile.

-

Thorough characterization of its physicochemical and spectral properties to provide a reliable dataset for the scientific community.

-

Systematic exploration of its chemical reactivity to expand its utility as a synthetic intermediate.

-

Screening of this compound and its derivatives against a panel of biological targets to identify potential therapeutic applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and contribute to the development of new and innovative chemical entities for a range of applications.

References

-

LabNovo. (n.d.). CAS 58515-54-1 MFCD05982125-2-CYANO-3-ETHYLPYRIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. Retrieved from [Link]

-

LabNovo. (n.d.). Pyridines 吡啶. Retrieved from [Link]

-

MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Ethylpyridine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Retrieved from [Link]

-

MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Mlunias. (n.d.). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Retrieved from [Link]

-

MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Ethylpyridine (FDB000930). Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. biosynth.com [biosynth.com]

- 3. 3-Ethylpyridine | C7H9N | CID 10823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-Ethylpyridine (FDB000930) - FooDB [foodb.ca]

- 5. 3-Ethylpyridine-2-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles [mdpi.com]

- 8. scllifesciences.com [scllifesciences.com]

- 9. mlunias.com [mlunias.com]

Spectroscopic Characterization of 3-Ethylpicolinonitrile: A Technical Guide

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Ethylpicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. As the complexity of molecular design increases, the unambiguous structural confirmation and purity assessment of such compounds are paramount. This document offers a detailed exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and established spectroscopic practices. The insights presented herein are intended to empower researchers, scientists, and drug development professionals in their synthetic and analytical endeavors.

The Molecular Blueprint: Structure of this compound

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a pyridine ring substituted with an ethyl group at the 3-position and a nitrile group at the 2-position. This arrangement dictates the electronic environment of each atom and, consequently, its spectroscopic signature.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhoods

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons of the ethyl group and the aromatic protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the nitrogen atom in the pyridine ring.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H6 | 8.6 - 8.8 | Doublet of doublets (dd) | 1H |

| Pyridine-H4 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H |

| Pyridine-H5 | 7.3 - 7.5 | Triplet (t) | 1H |

| -CH₂- (Ethyl) | 2.8 - 3.0 | Quartet (q) | 2H |

| -CH₃ (Ethyl) | 1.2 - 1.4 | Triplet (t) | 3H |

Causality Behind Predictions: The protons on the pyridine ring are deshielded due to the aromatic ring current and the electron-withdrawing effects of the nitrogen atom and the nitrile group, thus appearing at higher chemical shifts (downfield). The H6 proton is expected to be the most downfield due to its proximity to the ring nitrogen. The ethyl group protons appear in the aliphatic region, with the methylene (-CH₂-) protons being deshielded by the adjacent aromatic ring compared to the terminal methyl (-CH₃) protons. The splitting patterns arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N (Nitrile) | 117 - 120 |

| C2 (Pyridine) | 130 - 135 |

| C3 (Pyridine) | 145 - 150 |

| C4 (Pyridine) | 135 - 140 |

| C5 (Pyridine) | 125 - 130 |

| C6 (Pyridine) | 150 - 155 |

| -CH₂- (Ethyl) | 25 - 30 |

| -CH₃ (Ethyl) | 13 - 16 |

Causality Behind Predictions: The chemical shifts of the pyridine ring carbons are in the aromatic region (120-160 ppm). The carbon of the nitrile group (C≡N) typically appears in a distinct region around 117-120 ppm. The aliphatic carbons of the ethyl group are found at much lower chemical shifts (upfield).

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1][2] Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and match the probe for the ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128-1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the signals in the ¹H NMR spectrum and pick the peaks in both spectra.

Figure 2: General workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Characteristic IR Absorptions of this compound

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the nitrile group, the aromatic pyridine ring, and the aliphatic ethyl group.

Predicted IR Data:

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | Stretch | 2220 - 2240 | Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium |

| C=C, C=N (Pyridine) | Ring Stretch | 1550 - 1610 | Medium to Strong |

| C-H (Aliphatic) | Bend | 1370 - 1470 | Medium |

Causality Behind Predictions: The C≡N triple bond stretch is a very characteristic and strong absorption in the "triple bond region" of the IR spectrum.[5] Aromatic C-H stretches typically appear at wavenumbers just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.[3][5] The stretching vibrations of the C=C and C=N bonds within the pyridine ring give rise to a set of bands in the 1500-1600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common sampling technique for acquiring IR spectra of liquids and solids.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound or a small amount of the solid compound directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable structural information.

Expected Mass Spectrum of this compound

The molecular formula of this compound is C₈H₈N₂.[7] The nominal molecular weight is 132 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) is expected at m/z = 132.

Predicted Mass Spectrometry Data:

| m/z | Ion | Proposed Identity |

| 132 | [M]⁺˙ | Molecular Ion |

| 117 | [M - CH₃]⁺ | Loss of a methyl radical |

| 104 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty rearrangement |

| 103 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 77 | [C₅H₄N]⁺ | Pyridine ring fragment |

Causality Behind Predictions: The molecular ion is formed by the loss of an electron. A common fragmentation pathway for alkyl-substituted aromatic compounds is the benzylic cleavage, leading to the loss of a methyl radical (CH₃˙) to form a stable cation at m/z 117.[8] Another possibility is the loss of an entire ethyl radical to give a fragment at m/z 103. Further fragmentation of the pyridine ring can also occur.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique suitable for the analysis of volatile compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The compound will be vaporized and separated from any impurities on a capillary column based on its boiling point and polarity.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source). Here, high-energy electrons bombard the molecules, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and the signal is processed to generate a mass spectrum.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and complementary picture of its molecular structure. The predicted ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons, the IR spectrum confirms the presence of key functional groups such as the nitrile and the aromatic ring, and the mass spectrum establishes the molecular weight and plausible fragmentation patterns. This guide provides a foundational understanding of the expected spectroscopic data, which is essential for the quality control, reaction monitoring, and structural verification of this important chemical intermediate in various scientific and industrial applications.

References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from: [Link]

-

VŠCHT Praha. (n.d.). Table of Characteristic IR Absorptions. Retrieved from: [Link]

-

Chem Help ASAP. (2023, August 31). interpretation of two sample infrared spectra [Video]. YouTube. Retrieved from: [Link]

-

Espino, J. A., et al. (2016). Investigating Therapeutic Protein Structure with Diethylpyrocarbonate Labeling and Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 27(6), 964–974. Available from: [Link]

-

Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from: [Link]

-

Brown, W. P. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from: [Link]

-

Al-Masri, E., et al. (2025). Fluorescence properties of pyridine and pyridine-carbonitrile derivatives: photophysical and structural analysis. Journal of Molecular Structure, 1311, 142857. Available from: [Link]

-

Morikawa, H., et al. (2025). Mass Spectrometry Imaging of Time-Dependently Photodegraded Light Stabilizers in Polyethylene Films Using Tapping-Mode Scanning Probe Electrospray Ionization. Analytical Chemistry, 97(24), 9234–9241. Available from: [Link]

-

Wang, J., et al. (2018). Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. Molecules, 23(1), 169. Available from: [Link]

-

MDPI. (2024). Spectroscopy in Characterization of Materials—Developments. Retrieved from: [Link]

-

Al-Zoubi, W., et al. (2021). Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. Molecules, 26(11), 3326. Available from: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from: [Link]

-

Aouad, M. R., et al. (2022). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 27(3), 1005. Available from: [Link]

-

Al-Wahaibi, L. H., et al. (2020). Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances, 10(44), 26231–26242. Available from: [Link]

-

Atkinson, D. (2011, December 18). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry] [Video]. YouTube. Retrieved from: [Link]

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Investigating Therapeutic Protein Structure with Diethylpyro-carbonate Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 8. m.youtube.com [m.youtube.com]

Solubility Profile of 3-Ethylpicolinonitrile in Organic Solvents: A Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-ethylpicolinonitrile, a key heterocyclic building block in modern medicinal chemistry and materials science. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes fundamental principles of solute-solvent interactions with practical, field-proven methodologies to offer a predictive and experimental framework for researchers. We delve into the theoretical underpinnings of solubility, present a systematic protocol for its experimental determination, and provide a predicted solubility profile across a range of common organic solvents. This guide is structured to serve as an essential resource for scientists navigating the challenges of chemical process development.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring both a nitrile (-C≡N) and an ethyl (-CH₂CH₃) group. This unique combination of a highly polar, electron-withdrawing nitrile function and a nonpolar alkyl chain on a heterocyclic aromatic scaffold makes it a versatile intermediate in the synthesis of complex molecular architectures. Its derivatives are explored for their potential as therapeutic agents, functional materials, and ligands in catalysis.

The success of any synthetic or formulation endeavor hinges on the ability to control the compound's physical state in solution. Poor solubility can lead to inefficient reactions, challenging purifications, and low bioavailability in drug candidates. Therefore, a thorough understanding of this compound's interactions with various organic solvents is not merely academic but a critical prerequisite for its effective application.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a foundational guideline for predicting solubility.[1][2] This rule implies that substances with similar intermolecular forces are more likely to be miscible. The solubility of this compound is dictated by the interplay of its distinct structural features with the properties of the solvent.

-

Polarity and Dipole Moment: The nitrile group possesses a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. The pyridine ring itself is also polar. These features suggest strong dipole-dipole interactions with polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor. This allows it to interact favorably with polar protic solvents like alcohols (e.g., methanol, ethanol), which can donate a hydrogen bond.

-

Van der Waals Forces: The ethyl group and the aromatic ring contribute nonpolar character, enabling dispersion forces (London forces). These interactions are dominant in nonpolar solvents (e.g., hexane, toluene). Aromatic solvents like toluene may offer enhanced solubility through π-stacking interactions with the pyridine ring.

The overall solubility in a given solvent is a net result of the energy required to break solute-solute and solvent-solvent interactions versus the energy gained from forming new solute-solvent interactions.

Visualizing the Molecular Structure

Caption: Structure of this compound.

Predicted Solubility Profile

| Solvent Class | Solvent Example | Predicted Solubility | Primary Solute-Solvent Interactions |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with pyridine nitrogen; dipole-dipole with nitrile. |